
2-Chloro-10-phenylacridin-9(10h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-10-phenylacridin-9(10H)-one is a chemical compound with the molecular formula C20H12ClNO. It belongs to the class of acridine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-phenylacridin-9(10H)-one typically involves the reaction of 2-chloroacridine with benzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the acridinone structure. The reaction mixture is then heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are employed to achieve large-scale production.
化学反应分析
Types of Reactions
2-Chloro-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of acridone quinones.
Reduction: Formation of acridine amines.
Substitution: Formation of various substituted acridines depending on the nucleophile used.
科学研究应用
2-Chloro-10-phenylacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as an intercalating agent in DNA, which can be useful in cancer research.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of 2-Chloro-10-phenylacridin-9(10H)-one involves its ability to intercalate into DNA strands, disrupting the normal function of the DNA. This intercalation can inhibit DNA replication and transcription, leading to cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
2-Chloroacridine: A precursor in the synthesis of 2-Chloro-10-phenylacridin-9(10H)-one.
10-Phenylacridin-9(10H)-one: Lacks the chlorine substituent but shares a similar acridine core structure.
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and phenyl groups enhances its ability to interact with biological molecules, making it a valuable compound in medicinal chemistry and material science research.
属性
CAS 编号 |
6321-64-8 |
|---|---|
分子式 |
C19H12ClNO |
分子量 |
305.8 g/mol |
IUPAC 名称 |
2-chloro-10-phenylacridin-9-one |
InChI |
InChI=1S/C19H12ClNO/c20-13-10-11-18-16(12-13)19(22)15-8-4-5-9-17(15)21(18)14-6-2-1-3-7-14/h1-12H |
InChI 键 |
PEPZMVGRMPVTKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


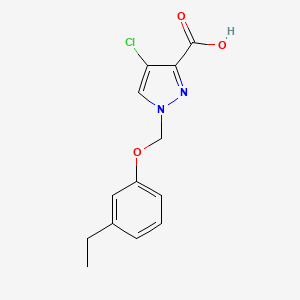
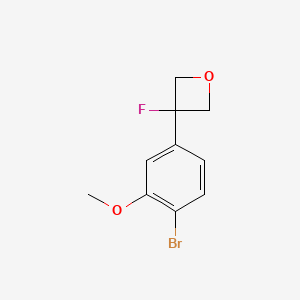

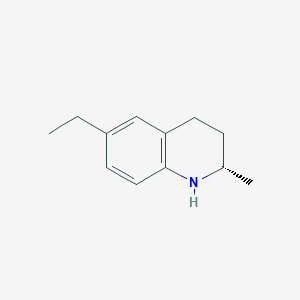
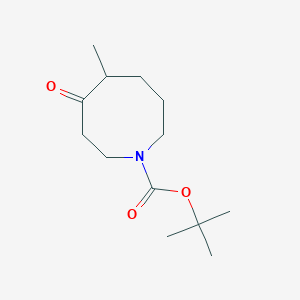
![8-Azaspiro[4.5]decan-1-ol](/img/structure/B12932687.png)
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)


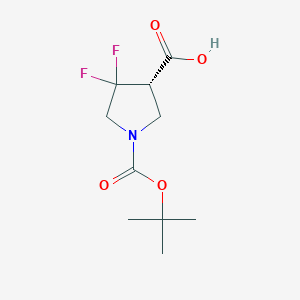


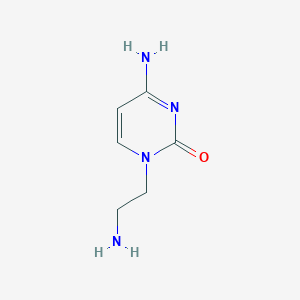
![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
